
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid is a naturally occurring pentacyclic triterpenoid compound found in various plants, including apple peels, rosemary, and thyme . It has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of ursinoic acid consists of five interconnected six-membered carbon rings, featuring a hydroxyl group at position C-3 and a carboxylic acid group at position C-17 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid can be synthesized through various methods, including solvent-assisted grinding and nanotechnology-based approaches . One common method involves the extraction of ursinoic acid from plant sources using techniques such as supercritical-fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) . These methods require careful consideration of parameters like temperature, pressure, and solvent toxicity to optimize yield and purity .
Industrial Production Methods: In industrial settings, ursinoic acid is often produced through large-scale extraction from plant materials. The use of green and simple solvent-assisted grinding methods has been explored to improve the solubility and bioavailability of ursinoic acid . Additionally, nanotechnology-based formulations, such as micelles, liposomes, and nanoparticles, have been developed to enhance the compound’s bioactivity and targeting ability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are often facilitated by common reagents and conditions, such as cytochrome P450 enzymes for oxidation and reduction processes .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes
Reduction: Hydrogenation using metal catalysts
Substitution: Alkylation and acylation reactions using alkyl halides and acyl chlorides
Major Products Formed: The major products formed from these reactions include various derivatives of ursinoic acid, such as esters, amides, and oxadiazole quinolones . These derivatives often exhibit enhanced potency, bioavailability, and water solubility .
Wissenschaftliche Forschungsanwendungen
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a precursor for synthesizing bioactive derivatives with improved pharmacological properties .
Biology:
- Investigated for its role in modulating cellular functions, including metabolism, apoptosis, and inflammation .
Medicine:
- Exhibits anticancer, antidiabetic, and cardiovascular health benefits .
- Potential therapeutic agent for treating metabolic diseases, such as obesity, insulin resistance, and hyperlipidemia .
Industry:
Wirkmechanismus
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid exerts its effects through various molecular targets and pathways. It interacts with multiple cell signaling networks, including the MAPK and COX-2 pathways, to inhibit tumor progression and induce apoptosis . Additionally, it modulates the activity of insulin-like growth factor-1 (IGF-1) and muscle-specific proteins, promoting muscle repair and growth . The compound’s antioxidant and anti-inflammatory properties are attributed to its ability to elevate levels of antioxidant enzymes and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
3-(5-methoxy-2,2-dimethyl-2H-chromen-8-yl)-3-oxopropanoic acid belongs to the pentacyclic triterpenoid family, which includes compounds such as oleanolic acid, asiatic acid, and betulin . These compounds share similar structural features but differ in their biological activities and therapeutic potential:
Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory properties.
Asiatic Acid: Known for its wound-healing and neuroprotective effects.
Betulin: Demonstrates antiviral and anticancer activities.
This compound stands out due to its broad spectrum of health benefits, including its potential to support muscle growth, prevent fat accumulation, and improve metabolic health .
Eigenschaften
IUPAC Name |
3-(5-methoxy-2,2-dimethylchromen-8-yl)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)7-6-10-12(19-3)5-4-9(14(10)20-15)11(16)8-13(17)18/h4-7H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXBOSSCMLZGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(C=CC(=C2O1)C(=O)CC(=O)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346063 |
Source


|
| Record name | Ursinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30265-59-9 |
Source


|
| Record name | Ursinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
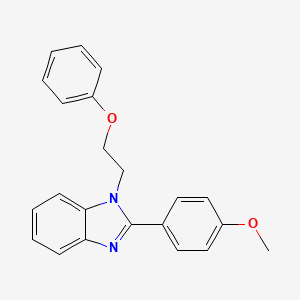
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2891751.png)
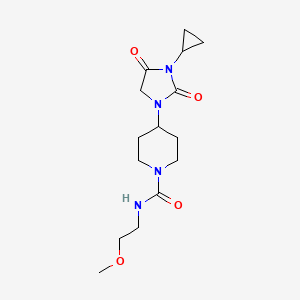
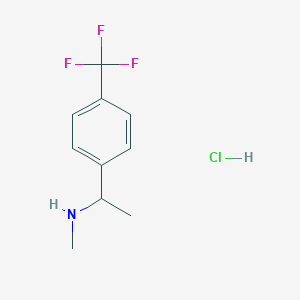
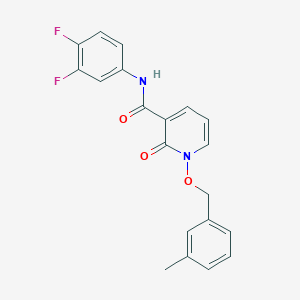
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2891760.png)
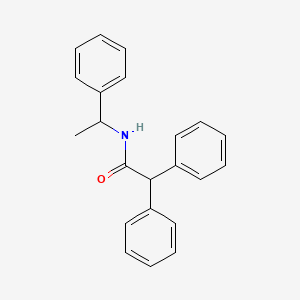
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B2891762.png)
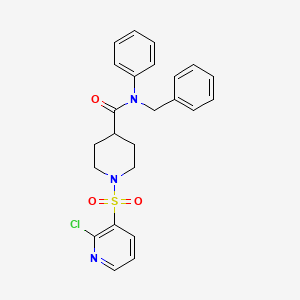
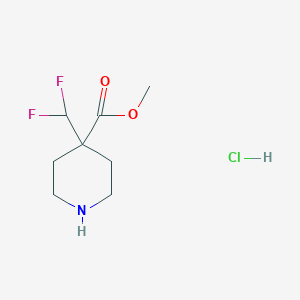
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2891766.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-benzoylphenoxy)ethanone](/img/structure/B2891768.png)
![(5S,7R)-N-(Cyanomethyl)-5,7-dimethyl-N-propan-2-yl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2891770.png)
![2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2891771.png)
